(6-Bromo-2-fluoro-3-formylphenyl)boronic acid
Overview
Description
(6-Bromo-2-fluoro-3-formylphenyl)boronic acid: is an organoboron compound that features a boronic acid functional group attached to a phenyl ring substituted with bromine, fluorine, and formyl groups. This compound is of significant interest in organic synthesis, particularly in the context of Suzuki-Miyaura coupling reactions, which are widely used for forming carbon-carbon bonds.
Mechanism of Action
Target of Action
Boronic acids and their derivatives are generally known for their ability to form reversible covalent complexes with proteins, enzymes, and receptors that have diol-containing side chains .
Mode of Action
The mode of action of 6-Bromo-2-fluoro-3-formylphenylboronic acid is likely to involve the formation of boronate esters with diol-containing biological targets. This interaction can lead to changes in the conformation or function of the target molecules .
Biochemical Pathways
Boronic acids are often used in suzuki-miyaura cross-coupling reactions, a widely applied transition metal catalyzed carbon-carbon bond forming reaction .
Pharmacokinetics
It’s important to note that boronic acids and their esters are only marginally stable in water, which could influence their bioavailability .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (6-Bromo-2-fluoro-3-formylphenyl)boronic acid typically involves the following steps:
Bromination: The starting material, 2-fluoro-3-formylphenylboronic acid, undergoes bromination using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a catalyst.
Boronic Acid Formation: The brominated intermediate is then subjected to a reaction with a boron source, such as boronic acid or boronate ester, under conditions that facilitate the formation of the boronic acid functional group.
Industrial Production Methods
Industrial production of this compound may involve large-scale bromination and boronic acid formation processes, optimized for yield and purity. These processes often utilize continuous flow reactors and automated systems to ensure consistent product quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
(6-Bromo-2-fluoro-3-formylphenyl)boronic acid undergoes several types of chemical reactions, including:
Suzuki-Miyaura Coupling: This reaction involves the coupling of the boronic acid with an aryl or vinyl halide in the presence of a palladium catalyst and a base, forming a new carbon-carbon bond.
Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The formyl group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Suzuki-Miyaura Coupling: Palladium catalysts (e.g., Pd(PPh3)4), bases (e.g., potassium carbonate), and solvents (e.g., toluene or ethanol) are commonly used.
Oxidation: Potassium permanganate in aqueous solution or chromium trioxide in acetic acid.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Major Products Formed
Suzuki-Miyaura Coupling: The major product is a biaryl compound.
Oxidation: The major product is the corresponding carboxylic acid.
Reduction: The major product is the corresponding alcohol.
Scientific Research Applications
(6-Bromo-2-fluoro-3-formylphenyl)boronic acid has several scientific research applications:
Chemistry: Used as a reagent in Suzuki-Miyaura coupling reactions to synthesize complex organic molecules.
Biology: Investigated for its potential as a building block in the synthesis of biologically active compounds.
Medicine: Explored for its role in the development of pharmaceuticals, particularly in the synthesis of drug candidates.
Industry: Utilized in the production of advanced materials and polymers with specific properties.
Comparison with Similar Compounds
Similar Compounds
- 2-Fluoro-3-formylphenylboronic acid
- 3-Formylphenylboronic acid
- 4-Formylphenylboronic acid
Uniqueness
(6-Bromo-2-fluoro-3-formylphenyl)boronic acid is unique due to the presence of both bromine and fluorine substituents on the phenyl ring, which can influence its reactivity and selectivity in chemical reactions. The combination of these substituents with the formyl and boronic acid groups makes it a versatile reagent in organic synthesis.
Properties
IUPAC Name |
(6-bromo-2-fluoro-3-formylphenyl)boronic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5BBrFO3/c9-5-2-1-4(3-11)7(10)6(5)8(12)13/h1-3,12-13H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OYJQHXWCSHEDMD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=C(C=CC(=C1F)C=O)Br)(O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5BBrFO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30659404 | |
Record name | (6-Bromo-2-fluoro-3-formylphenyl)boronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30659404 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
246.83 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1315340-55-6 | |
Record name | Boronic acid, B-(6-bromo-2-fluoro-3-formylphenyl)- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1315340-55-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | (6-Bromo-2-fluoro-3-formylphenyl)boronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30659404 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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